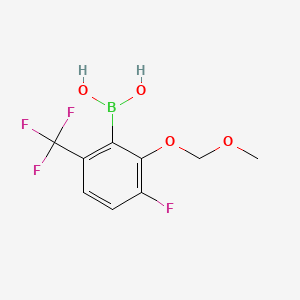![molecular formula C41H51ClN4O7S B14041384 (2R)-2-[[(3R)-3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-N-propan-2-ylpropanamide;hydrochloride](/img/structure/B14041384.png)
(2R)-2-[[(3R)-3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-N-propan-2-ylpropanamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SSR240612 is a potent, orally active, and specific non-peptide bradykinin B1 receptor antagonist. It has been widely studied for its potential therapeutic applications, particularly in the context of inflammation and pain management. The compound exhibits high affinity for bradykinin B1 receptors, making it a valuable tool in both research and potential clinical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of SSR240612 would likely involve optimization of the synthetic route to ensure high yield and purity. This would include scaling up the reactions, ensuring consistent reaction conditions, and implementing purification steps to isolate the final product. The use of advanced analytical techniques would be essential to monitor the quality and consistency of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
SSR240612 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in SSR240612, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving SSR240612 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the reagents used .
Major Products Formed
The major products formed from the reactions of SSR240612 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule .
Applications De Recherche Scientifique
Mécanisme D'action
SSR240612 exerts its effects by selectively binding to and antagonizing bradykinin B1 receptors. This interaction inhibits the activation of these receptors, which are involved in mediating inflammatory and pain responses. By blocking the bradykinin B1 receptors, SSR240612 can reduce inflammation and alleviate pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several compounds are similar to SSR240612 in terms of their mechanism of action and therapeutic applications. These include:
MK-0686: An orally active bradykinin B1 receptor antagonist with potential anti-inflammatory activity.
Safotibant: A bradykinin B1 receptor antagonist used for its anti-inflammatory and analgesic properties.
Anatibant: A small molecule bradykinin B2 receptor antagonist used in the treatment of neurological disorders.
Uniqueness of SSR240612
SSR240612 is unique due to its high affinity and selectivity for bradykinin B1 receptors. This specificity makes it a valuable tool in research and potential therapeutic applications, particularly in the context of inflammation and pain management .
Propriétés
Formule moléculaire |
C41H51ClN4O7S |
|---|---|
Poids moléculaire |
779.4 g/mol |
Nom IUPAC |
(2R)-2-[[(3R)-3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-N-propan-2-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C41H50N4O7S.ClH/c1-26(2)42-41(47)37(19-29-9-11-30(12-10-29)24-45-27(3)7-6-8-28(45)4)43-40(46)23-36(33-15-18-38-39(22-33)52-25-51-38)44-53(48,49)35-17-14-31-20-34(50-5)16-13-32(31)21-35;/h9-18,20-22,26-28,36-37,44H,6-8,19,23-25H2,1-5H3,(H,42,47)(H,43,46);1H/t27-,28+,36-,37-;/m1./s1 |
Clé InChI |
NFVMLBLBPVUXBQ-GAIRJXLXSA-N |
SMILES isomérique |
C[C@@H]1CCC[C@@H](N1CC2=CC=C(C=C2)C[C@H](C(=O)NC(C)C)NC(=O)C[C@H](C3=CC4=C(C=C3)OCO4)NS(=O)(=O)C5=CC6=C(C=C5)C=C(C=C6)OC)C.Cl |
SMILES canonique |
CC1CCCC(N1CC2=CC=C(C=C2)CC(C(=O)NC(C)C)NC(=O)CC(C3=CC4=C(C=C3)OCO4)NS(=O)(=O)C5=CC6=C(C=C5)C=C(C=C6)OC)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


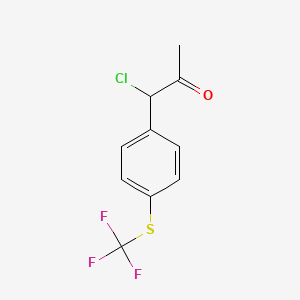
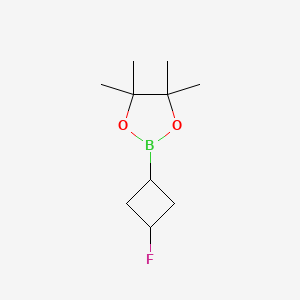
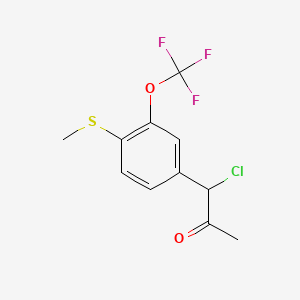
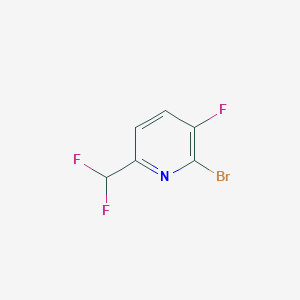
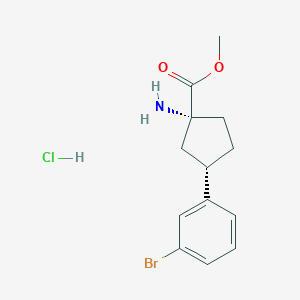
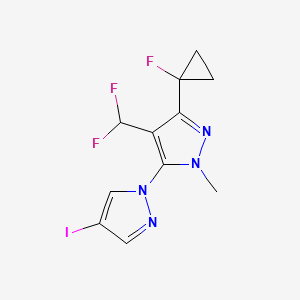
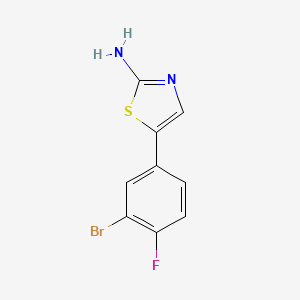
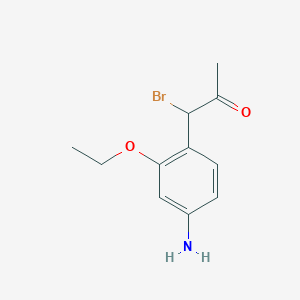
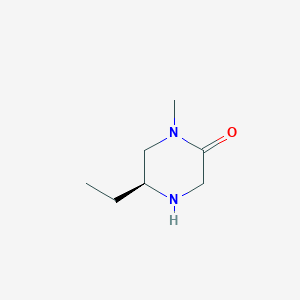
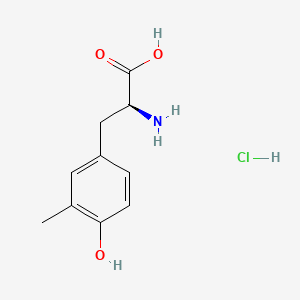
![2-Amino-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B14041348.png)

![tert-Butyl (4-(dipropylcarbamoyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzo[b]azepin-2-yl)carbamate](/img/structure/B14041360.png)
